5-Bromobenzo[d]thiazol-2(3H)-one
Overview
Description
“5-Bromobenzo[d]thiazol-2(3H)-one” is a chemical compound with the molecular formula CHBrNOS . It’s a derivative of benzo[d]thiazole , a core structural motif present in a wide range of natural products .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields a variety of compounds, including "this compound" .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromine atom attached to a benzo[d]thiazol-2(3H)-one ring .Chemical Reactions Analysis
Benzo[d]thiazole derivatives, including “this compound”, have been found to inhibit quorum sensing in Gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms .Physical And Chemical Properties Analysis
The average mass of “this compound” is 230.082 Da, and its monoisotopic mass is 228.919693 Da .Scientific Research Applications
1. Synthesis of Organic Adducts
Research by Jin et al. (2014) and Jin et al. (2012) explored the preparation of anhydrous organic acid–base adducts with 6-bromobenzo[d]thiazol-2-amine, a compound closely related to 5-Bromobenzo[d]thiazol-2(3H)-one. These studies revealed strong hydrogen bonds and other noncovalent interactions in the crystal structures, leading to 1D–3D framework structures, which are significant in understanding molecular interactions and crystal engineering (Jin et al., 2014); (Jin et al., 2012).
2. Precursor for Synthesis of Dyes and Photovoltaic Materials
Chmovzh et al. (2022) identified bromoderivatives of benzofused thiadiazoles as crucial precursors in dye synthesis, widely used in designing effective photovoltaic materials. This underlines the potential of bromobenzo[d]thiazol derivatives in renewable energy applications (Chmovzh et al., 2022).
3. Development of Fluorescent Compounds
Tao et al. (2013) worked on thiazole-containing aromatic heterocyclic fluorescent compounds, noting the versatility of these compounds due to adjustable electronic properties. Their study implies the potential of this compound in the development of novel fluorescent materials (Tao et al., 2013).
4. Creation of Functionalized Thiazoles for Pharmacological Applications
Prévost et al. (2018) synthesized highly functionalized 5-bromo-2-aminothiazoles, demonstrating the importance of 5-bromothiazole compounds in pharmacological research, particularly as potential enzyme inhibitors (Prévost et al., 2018).
5. Role in Antibacterial Agents
Palkar et al. (2017) synthesized novel analogs with a 2-amino benzo[d]thiazolyl structure, exhibiting promising antibacterial activity. This underscores the role of bromobenzo[d]thiazol derivatives in developing new antibacterial agents (Palkar et al., 2017).
6. Synthesis of Benzothiazole-based Sensors
Rasheed et al. (2019) synthesized a fluorescent sensor based on rhodamine and 2-amino-6-bromobenzothiazol, demonstrating the application of bromobenzothiazol derivatives in the detection of heavy metals (Rasheed et al., 2019).
Mechanism of Action
Target of Action
The primary target of 5-Bromobenzo[d]thiazol-2(3H)-one is the LasB quorum sensing system of Gram-negative bacteria . This system plays a crucial role in bacterial cell-cell communication, allowing bacteria to respond to external factors and coordinate host toxic behaviors .
Mode of Action
This compound interacts with the LasB quorum sensing system, inhibiting its function . The compound binds to the active site of the LasR system, showing better affinity compared to reference compounds .
Biochemical Pathways
The compound affects the quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms . These pathways also coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
The compound has been shown to have promising quorum-sensing inhibitor activities at high concentrations .
Result of Action
The inhibition of the LasB quorum sensing system by this compound results in the disruption of bacterial cell-cell communication . This can lead to a decrease in biofilm formation, virulence production, and other pathogenic behaviors .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of other bacteria and the availability of nutrients can affect the efficacy of the compound . .
Future Directions
properties
IUPAC Name |
5-bromo-3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWQDLHPYANRAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384226 | |
Record name | 5-Bromobenzo[d]thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
199475-45-1 | |
Record name | 5-Bromobenzo[d]thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.